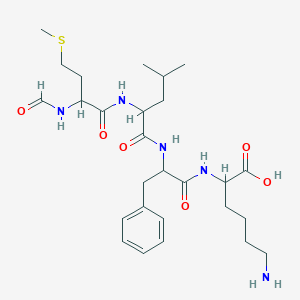

N-甲酰甲硫氨酰亮氨酰苯丙氨酰赖氨酸

描述

Synthesis Analysis

The synthesis of N-Formylmethionylleucylphenylalanyllysine and related peptides involves specific chemical methodologies aimed at forming the peptide bond with high efficiency and fidelity. Chapman et al. (2017) describe the use of formyloxyacetoxyphenylmethane as a stable, water-tolerant N-formylating reagent for primary and secondary amines. This reagent allows for the synthesis of N-formylpeptides under solvent-free conditions at room temperature, suggesting a method for synthesizing N-Formylmethionylleucylphenylalanyllysine with potential improvements in yield and purity (Chapman et al., 2017).

Molecular Structure Analysis

The molecular structure of N-Formylmethionylleucylphenylalanyllysine and similar peptides has been analyzed through crystallography to understand its conformation and hydrogen bonding patterns. Parthasarathy et al. (2009) detailed the crystal and molecular structure of N-formyl-L-methionyl-L-phenylalanine, highlighting the formation of parallel beta-sheet structures stabilized by C-H...O hydrogen bonds. This information provides insights into the structural features that could influence the biological activity of N-Formylmethionylleucylphenylalanyllysine (Parthasarathy et al., 2009).

科学研究应用

抗炎应用:N-甲酰甲硫氨酰亮氨酰苯丙氨酰赖氨酸的衍生物,特别是 N-甲酰-甲硫氨酰-亮氨酰-(-苯胺基)甘氨酸烯丙酯,已被发现是超氧化物生成的有力拮抗剂,显示出作为抗炎药的希望 (克劳斯和阿塔多,1992).

糖基化中的化学反应性:N-甲酰吗啉,一种与 N-甲酰甲硫氨酰亮氨酰苯丙氨酰赖氨酸相关的化合物,增强了糖基咪啶中间体的反应性,改善了与反应性较弱的供体的糖基化 (英格尔等人,2013).

表观遗传学研究:已实现 N-甲酰赖氨酸在蛋白质中的遗传掺入,从而能够研究赖氨酸甲酰化在表观遗传调控中的作用 (王等人,2015).

免疫反应:N-甲酰甲硫氨酸,N-甲酰甲硫氨酰亮氨酰苯丙氨酰赖氨酸的一个组成部分,吸引白细胞,包括中性粒细胞和巨噬细胞,突出了它与细菌产生的趋化物质的潜在联系 (希夫曼等人,1975).

药物化学:甲酰氧基乙酰氧基苯基甲烷,另一种相关化合物,可用作伯胺和仲胺的稳定、耐水的 N-甲酰化试剂。这促进了各种 N-甲酰胺、氨基酸和肽的制备 (查普曼等人,2017).

药物递送系统:连接到药物递送聚合物的多个甲酰-甲硫氨酰肽可以有效地靶向吞噬细胞,证明在药物递送应用中具有潜在的应用,同时具有最小的细胞激活毒性 (普扬等人,2002).

安全和危害

未来方向

The future directions for research on a compound like N-Formylmethionylleucylphenylalanyllysine could involve further studies on its synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. For instance, the field of anti-HER2 therapy in metastatic breast cancer has many choices and future directions . Another example is the future directions for fibroblast activation protein inhibitor–based radionuclide therapies .

属性

IUPAC Name |

6-amino-2-[[2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43N5O6S/c1-18(2)15-22(31-24(34)20(29-17-33)12-14-39-3)25(35)32-23(16-19-9-5-4-6-10-19)26(36)30-21(27(37)38)11-7-8-13-28/h4-6,9-10,17-18,20-23H,7-8,11-16,28H2,1-3H3,(H,29,33)(H,30,36)(H,31,34)(H,32,35)(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERILMBTPCSYNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562404 | |

| Record name | N-Formylmethionylleucylphenylalanyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Formylmethionylleucylphenylalanyllysine | |

CAS RN |

104180-18-9 | |

| Record name | N-Formylmethionylleucylphenylalanyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

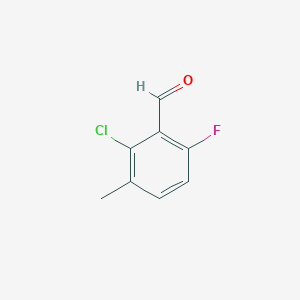

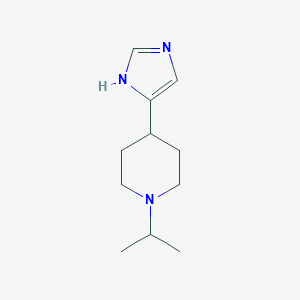

![4-Imino-9-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B9796.png)